molecular formula C18H25NO4 B6662894 4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662894
M. Wt: 319.4 g/mol
InChI Key: ZTPVBFVDMMJWEO-UHFFFAOYSA-N
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Description

4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, an ethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the methoxyphenyl group: This can be done through acylation reactions using 4-methoxybenzoyl chloride in the presence of a base.

    Formation of the final product: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-methoxyphenol
  • 4-Ethyl-1-[[2-(4-hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
  • 4-Ethyl-1-[[2-(4-methylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Uniqueness

4-Ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

4-ethyl-1-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-13-8-10-18(11-9-13,17(21)22)19-16(20)12-14-4-6-15(23-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVBFVDMMJWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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